![molecular formula C19H20N4O5S B2372763 N-[3-[2-acetyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide CAS No. 714263-22-6](/img/structure/B2372763.png)
N-[3-[2-acetyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs . The compound also contains a nitrophenyl group, which is a functional group consisting of a phenyl ring bonded to a nitro group .
Chemical Reactions Analysis
The reactivity of a compound is determined by its functional groups. The nitro group is electron-withdrawing, which can make the compound more reactive. The pyrazole ring might undergo reactions typical for aromatic compounds, such as electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and boiling point, depend on its molecular structure. Compounds with similar structures can have similar properties. For example, many pyrazole derivatives are crystalline solids at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization
- The compound was synthesized by reacting specific intermediates, evidenced by various spectroscopic techniques like FT-IR, NMR, and LCMS. This demonstrates its potential for chemical research and development (Salian, Narayana, & Sarojini, 2017).
Biological Evaluation
- Certain derivatives have shown promising anti-inflammatory and antimicrobial activities, highlighting their potential in medicinal chemistry (Keche et al., 2012).
Inhibitory Properties
- Compounds with similar structural elements have been explored as high-affinity inhibitors for specific enzymes, indicating potential pharmaceutical applications (Röver et al., 1997).
Antimicrobial Activity
- Studies on related compounds have shown significant antimicrobial activities against various bacterial and fungal species, suggesting their relevance in developing new antimicrobial agents (Patel, Nimavat, Vyas, & Patel, 2011).
Analytical and Spectral Studies
- Analytical and spectral correlation studies of these compounds contribute to the field of analytical chemistry, providing insights into the behavior of such molecules under different conditions (Thirunarayanan & Sekar, 2014).
Potential Therapeutic Applications
- Some derivatives have been evaluated for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, demonstrating their versatile therapeutic potential (Küçükgüzel et al., 2013).
Carbonic Anhydrase Inhibition
- Research on structurally similar compounds has focused on carbonic anhydrase inhibition, which is significant in therapeutic interventions for various diseases (Gul et al., 2016).
Antituberculous Activity
- Some derivatives exhibit promising antituberculous activity, indicating their potential use in treating tuberculosis (Nishimura, 1955).
Mécanisme D'action
The mechanism of action would depend on the intended use of the compound. For example, many drugs work by interacting with biological macromolecules, such as proteins or DNA. Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .
Propriétés
IUPAC Name |
N-[3-[2-acetyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c1-3-29(27,28)21-16-8-4-6-14(10-16)18-12-19(22(20-18)13(2)24)15-7-5-9-17(11-15)23(25)26/h4-11,19,21H,3,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBGLAUGKGPDFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
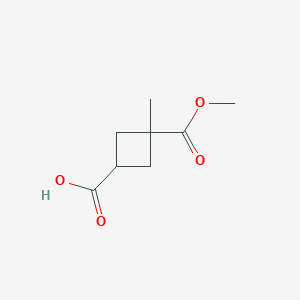
![3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]cyclobutane-1-carboxylic acid](/img/structure/B2372684.png)
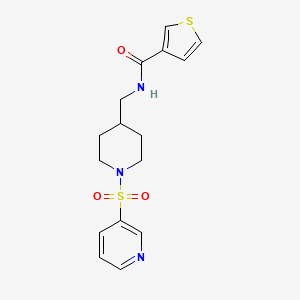
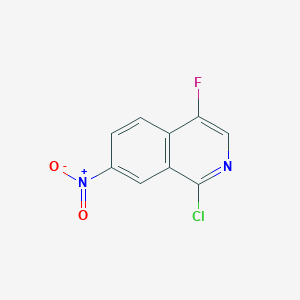


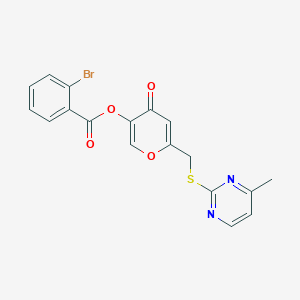
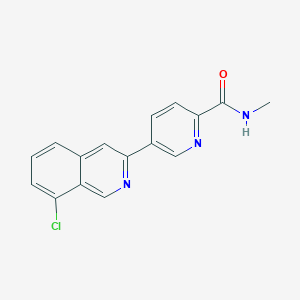
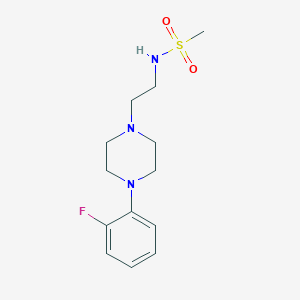
![3-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2372698.png)
![(Z)-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2372699.png)
![1-(3-methylphenyl)-N-{[1-(pyridin-2-yl)pyrrolidin-2-yl]methyl}methanesulfonamide](/img/structure/B2372700.png)
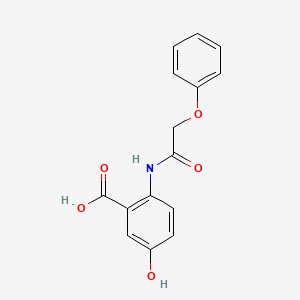
![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2372703.png)
